N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
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Overview
Description
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a chromen-2-one core structure, which is modified with various functional groups to enhance its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then reacted with benzyl bromide to introduce the benzyl group. The resulting intermediate is further reacted with glycine derivatives to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, each with distinct biological activities .
Scientific Research Applications
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with various molecular targets. The compound can inhibit bacterial DNA gyrase, leading to antimicrobial effects. It also modulates inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
- S-benzyl-N-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-D-cysteine
Uniqueness
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is unique due to the presence of the benzyl group, which enhances its biological activity compared to other similar compounds. This modification allows for better interaction with molecular targets, leading to improved antimicrobial and anti-inflammatory effects .
Properties
Molecular Formula |
C23H22N2O7 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-[[2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C23H22N2O7/c1-14-17-8-7-16(31-13-21(27)24-11-20(26)25-12-22(28)29)10-19(17)32-23(30)18(14)9-15-5-3-2-4-6-15/h2-8,10H,9,11-13H2,1H3,(H,24,27)(H,25,26)(H,28,29) |
InChI Key |
TUPPGOJYEFCQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCC(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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